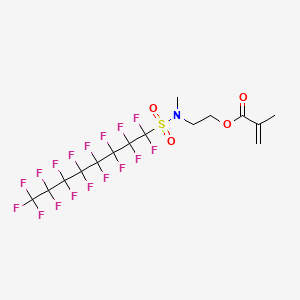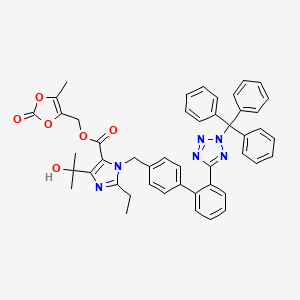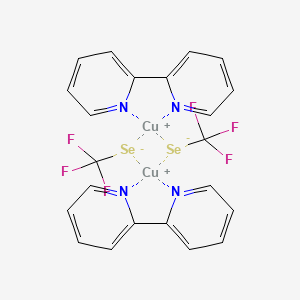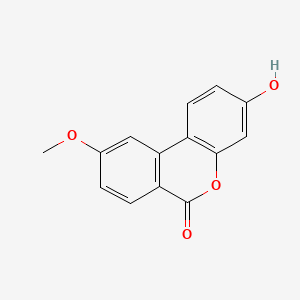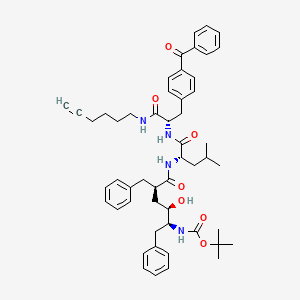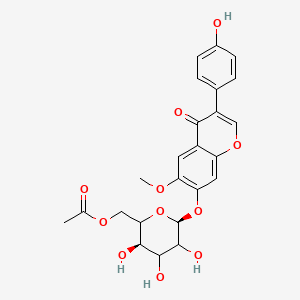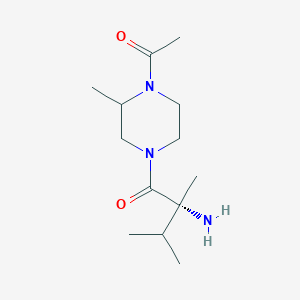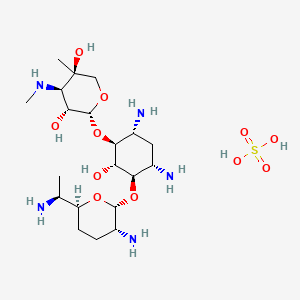
Gentamicin C2a sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin C2a sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of the bacterium Micromonospora purpurea. It is part of the gentamicin complex, which includes several related compounds such as gentamicin C1, C1a, C2, and C2b. This compound is particularly effective against Gram-negative bacteria and is used to treat severe infections, including those caused by Pseudomonas aeruginosa .
Méthodes De Préparation
Gentamicin C2a sulfate is typically produced through a fermentation process involving Micromonospora purpurea. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the gentamicin components . The synthetic route involves the fermentation of the bacterium, followed by extraction and purification using techniques such as ion-pairing high-performance liquid chromatography (HPLC) and pulsed amperometric detection (PAD) .
Analyse Des Réactions Chimiques
Gentamicin C2a sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often involving halogenated compounds as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Applications De Recherche Scientifique
Gentamicin C2a sulfate has a wide range of scientific research applications:
Mécanisme D'action
Gentamicin C2a sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA (rRNA) and various ribosomal proteins involved in protein synthesis .
Comparaison Avec Des Composés Similaires
Gentamicin C2a sulfate is part of the gentamicin complex, which includes similar compounds such as gentamicin C1, C1a, C2, and C2b. These compounds share a similar structure but differ in their methylation patterns and antimicrobial potency . For instance:
Gentamicin C1: Known for its high antimicrobial activity but also higher toxicity.
Gentamicin C1a: Less nephrotoxic compared to other congeners.
Gentamicin C2: Similar to C2a but with different stereochemistry.
This compound is unique due to its specific methylation pattern, which contributes to its distinct antimicrobial properties and reduced toxicity compared to some of its congeners .
Propriétés
Numéro CAS |
157591-52-1 |
|---|---|
Formule moléculaire |
C20H43N5O11S |
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-5(2,3)4/h8-19,25-28H,4-7,21-24H2,1-3H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 |
Clé InChI |
KWJYODNQLVMERY-XDNUEYMDSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
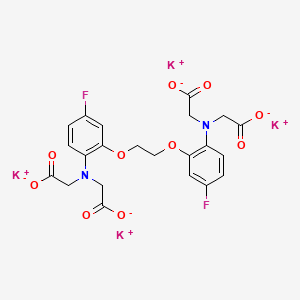
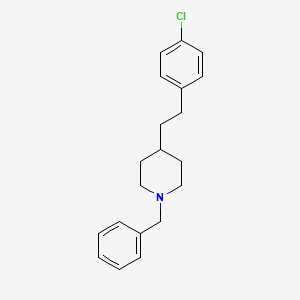
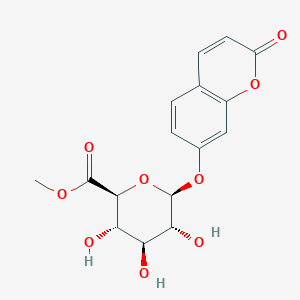

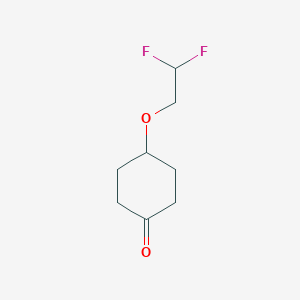
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
